molecular formula C13H13FN2O4 B13048036 Diethyl 4-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Diethyl 4-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Cat. No.: B13048036
M. Wt: 280.25 g/mol
InChI Key: CUKHDHQCGPPBSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 4-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the fusion of a pyrazole ring with a pyridine ring, which is further substituted with diethyl ester groups and a fluorine atom. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoropyrazole with diethyl pyridine-2,3-dicarboxylate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 4-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl 4-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 4-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate is unique due to the presence of the fluorine atom and the pyrazolopyridine core structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H13FN2O4

Molecular Weight

280.25 g/mol

IUPAC Name

diethyl 4-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate

InChI

InChI=1S/C13H13FN2O4/c1-3-19-12(17)9-10(13(18)20-4-2)15-16-7-5-6-8(14)11(9)16/h5-7H,3-4H2,1-2H3

InChI Key

CUKHDHQCGPPBSK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=CN2N=C1C(=O)OCC)F

Origin of Product

United States

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